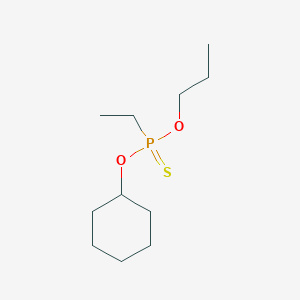
O-Cyclohexyl O-propyl ethylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Cyclohexyl O-propyl ethylphosphonothioate is a chemical compound that belongs to the class of phosphonothioates It is characterized by the presence of a cyclohexyl group, a propyl group, and an ethylphosphonothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Cyclohexyl O-propyl ethylphosphonothioate typically involves the reaction of cyclohexanol, propanol, and ethylphosphonothioic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Cyclohexanol + Propanol + Ethylphosphonothioic Dichloride: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
O-Cyclohexyl O-propyl ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphosphonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonates.
Reduction: Formation of phosphine oxides.
Substitution: Formation of substituted phosphonothioates.
Scientific Research Applications
O-Cyclohexyl O-propyl ethylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonothioate compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of O-Cyclohexyl O-propyl ethylphosphonothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The phosphonothioate group plays a crucial role in these interactions, as it can form covalent bonds with nucleophilic residues in the enzyme.
Comparison with Similar Compounds
Similar Compounds
- O-Cyclohexyl O-propyl phosphonate
- O-Cyclohexyl O-propyl phosphonothioate
- O-Cyclohexyl O-propyl phosphine oxide
Uniqueness
O-Cyclohexyl O-propyl ethylphosphonothioate is unique due to the presence of the ethylphosphonothioate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
62507-70-4 |
|---|---|
Molecular Formula |
C11H23O2PS |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
cyclohexyloxy-ethyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H23O2PS/c1-3-10-12-14(15,4-2)13-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3 |
InChI Key |
FCKRBQSISBMSER-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=S)(CC)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


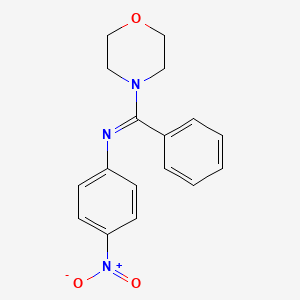
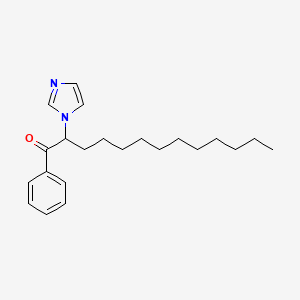
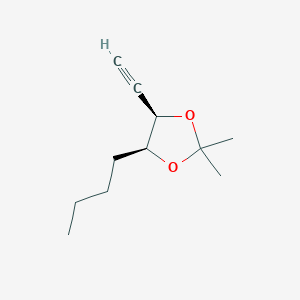
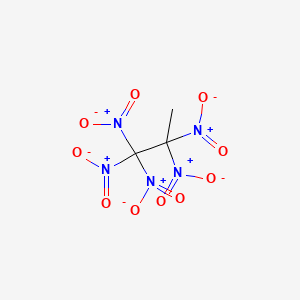
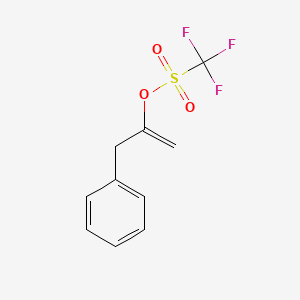
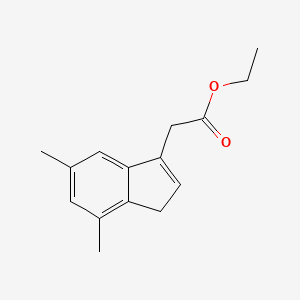
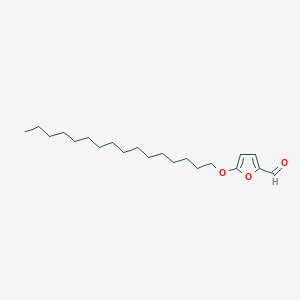
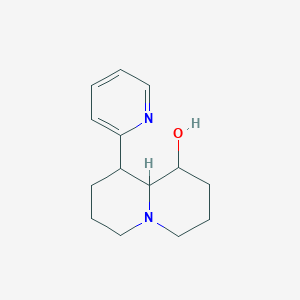
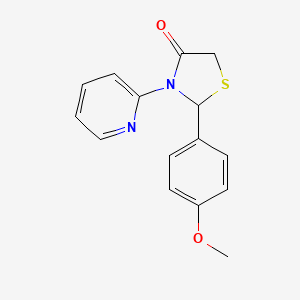
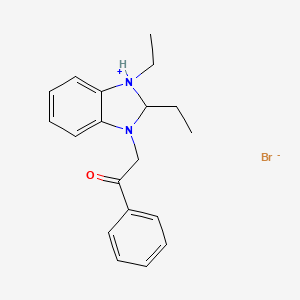
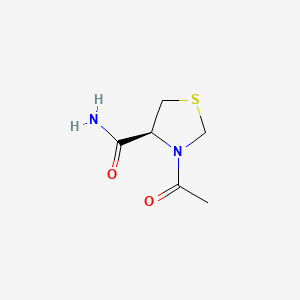
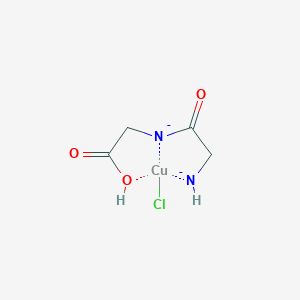
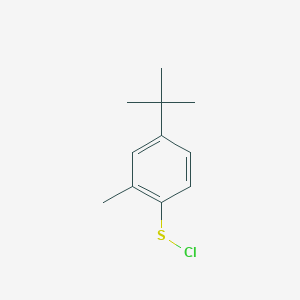
![6-(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14523431.png)
